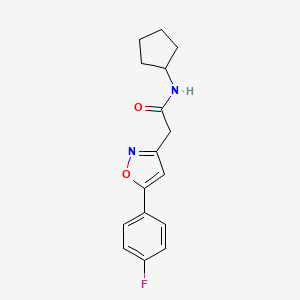![molecular formula C11H21NO2 B2372830 Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate CAS No. 2248198-09-4](/img/structure/B2372830.png)
Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate, also known as tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-(pyrrolidin-2-yl)propanoate, is a chemical compound that has gained significant attention in scientific research due to its potential use in drug development. In
作用機序
The mechanism of action of Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate 3-[(2R)-pyrrolidin-2-yl]propanoate involves inhibition of the target enzymes DPP-4 and GSK-3. By inhibiting these enzymes, the compound can modulate glucose metabolism and potentially improve insulin sensitivity. Additionally, the compound has been shown to have anti-inflammatory effects, which may also contribute to its therapeutic potential.
Biochemical and Physiological Effects
Studies have shown that this compound 3-[(2R)-pyrrolidin-2-yl]propanoate can improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce inflammation and oxidative stress in these models. Additionally, the compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects.
実験室実験の利点と制限
One advantage of Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate 3-[(2R)-pyrrolidin-2-yl]propanoate is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have activity against multiple target enzymes, making it a potentially versatile therapeutic agent. However, one limitation of the compound is that it has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for research on Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate 3-[(2R)-pyrrolidin-2-yl]propanoate. One area of focus could be on further elucidating its mechanism of action and identifying additional target enzymes that it may inhibit. Additionally, research could be conducted to determine the safety and efficacy of the compound in human clinical trials. Finally, the compound could be studied for its potential use in the treatment of other diseases beyond diabetes and neurodegenerative disorders, such as cancer or cardiovascular disease.
Conclusion
This compound is a chemical compound with potential therapeutic applications in the treatment of diabetes, neurodegenerative diseases, and potentially other disorders. Its mechanism of action involves inhibition of target enzymes involved in glucose metabolism and inflammation. While the compound has shown promise in animal models, further research is needed to determine its safety and efficacy in humans and to identify additional potential therapeutic applications.
合成法
The synthesis of Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate 3-[(2R)-pyrrolidin-2-yl]propanoate involves the reaction of this compound 3-bromopropionate with (2R)-2-pyrrolidinamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学的研究の応用
Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate has been studied for its potential use in drug development. It has been shown to have activity as an inhibitor of certain enzymes such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3 (GSK-3). These enzymes are involved in the regulation of glucose metabolism and have been implicated in the development of diabetes and other metabolic disorders.
特性
IUPAC Name |
tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)7-6-9-5-4-8-12-9/h9,12H,4-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRKCASZXINPQW-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H]1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2372749.png)
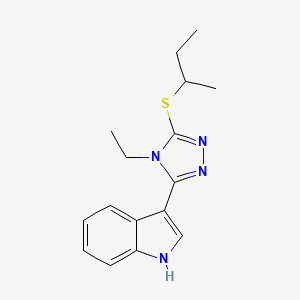

![N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2372754.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B2372755.png)
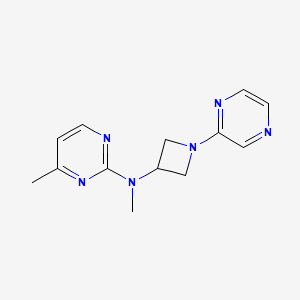
![N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2372761.png)
![1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4,5-dimethyl-1H-imidazole-2-thiol](/img/structure/B2372762.png)
![N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2372763.png)
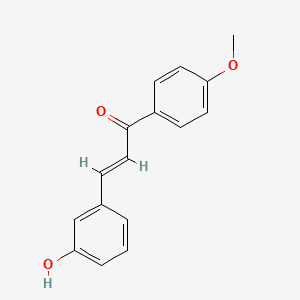
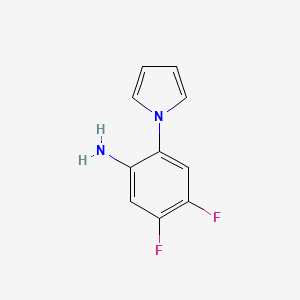
![1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2372766.png)

